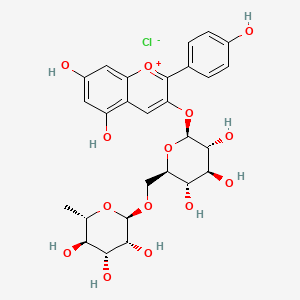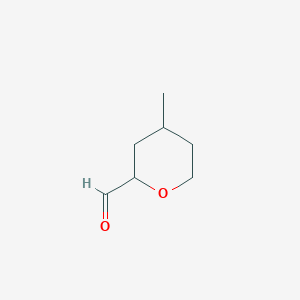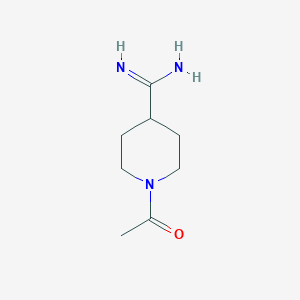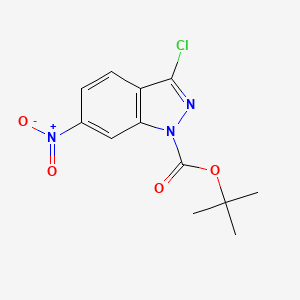![molecular formula C12H14N2O B12435263 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine CAS No. 1016536-64-3](/img/structure/B12435263.png)
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine is an organic compound that features a hydrazine functional group attached to a methoxynaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine typically involves the reaction of 6-methoxynaphthalene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methoxynaphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones or amines.
Substitution: Various substituted methoxynaphthalene derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
作用機序
The mechanism of action of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Methoxy-2-naphthylamine: Similar structure but lacks the hydrazine group.
6-Methoxy-2-naphthaldehyde: Precursor in the synthesis of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine.
6-Methoxy-2-naphthylhydrazine: Similar compound with slight structural variations.
Uniqueness
This compound is unique due to the presence of both the methoxynaphthalene moiety and the hydrazine functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1016536-64-3 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
(6-methoxynaphthalen-2-yl)methylhydrazine |
InChI |
InChI=1S/C12H14N2O/c1-15-12-5-4-10-6-9(8-14-13)2-3-11(10)7-12/h2-7,14H,8,13H2,1H3 |
InChIキー |
VCFZHVDNSOUPCH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
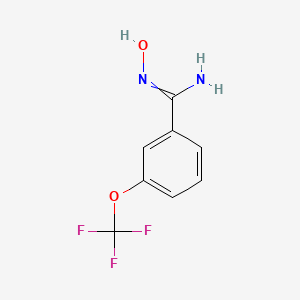


![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)

